2-Methyl-3-oxoadipate

Beschreibung

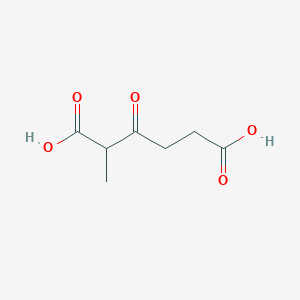

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H10O5 |

|---|---|

Molekulargewicht |

174.15 g/mol |

IUPAC-Name |

2-methyl-3-oxohexanedioic acid |

InChI |

InChI=1S/C7H10O5/c1-4(7(11)12)5(8)2-3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,11,12) |

InChI-Schlüssel |

DBHGTJWNUJZZOA-UHFFFAOYSA-N |

SMILES |

CC(C(=O)CCC(=O)O)C(=O)O |

Kanonische SMILES |

CC(C(=O)CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Biological Roles and Metabolic Pathways of 2 Methyl 3 Oxoadipate

Participation in the Degradation of Methylaromatic Compounds

2-Methyl-3-oxoadipate is a crucial intermediate in the microbial degradation of methylaromatic compounds. It is prominently featured in a specialized metabolic pathway that allows certain bacteria to utilize these organic molecules as a source of carbon and energy.

Role in the Modified 3-Oxoadipate (B1233008) Pathway for Methylaromatics

In the bacterium Pseudomonas reinekei MT1, this compound is a key component of a modified 3-oxoadipate pathway, which is specifically adapted for the breakdown of methylaromatic compounds. researchgate.netwikipedia.org This pathway is a variation of the more common 3-oxoadipate pathway used for the degradation of non-methylated aromatic compounds. The presence of a methyl group on the aromatic ring necessitates additional enzymatic steps to process the resulting methylated intermediates. researchgate.net

The degradation of methylaromatics via this pathway ultimately leads to the formation of central metabolites that can enter the primary metabolic cycles of the cell. wikipedia.org

Intermediacy in 4-Methylcatechol (B155104) Catabolism

This compound is a downstream product in the catabolism of 4-methylcatechol. researchgate.netwikipedia.org The breakdown of 4-methylcatechol is initiated by an intradiol cleavage of the aromatic ring, leading to the formation of 4-methylmuconolactone (B1244709). researchgate.netwikipedia.org This lactone is then subjected to a series of enzymatic transformations.

In Pseudomonas reinekei MT1, the mineralization of 4-methylmuconolactone is initiated by the enzyme 4-methylmuconolactone methylisomerase (MmlI), which produces 3-methylmuconolactone. researchgate.netwikipedia.org This is followed by the action of methylmuconolactone isomerase (MmlJ), which catalyzes a rearrangement of the double bond to form 4-methyl-3-oxoadipate enol-lactone. researchgate.netwikipedia.org Subsequently, a hydrolase, believed to be encoded by the mmlL gene, opens the lactone ring to yield this compound. researchgate.netwikipedia.org

The sequence of reactions leading to the formation of this compound is summarized in the table below:

| Precursor | Enzyme | Product |

| 4-Methylmuconolactone | 4-Methylmuconolactone methylisomerase (MmlI) | 3-Methylmuconolactone |

| 3-Methylmuconolactone | Methylmuconolactone isomerase (MmlJ) | 4-Methyl-3-oxoadipate enol-lactone |

| 4-Methyl-3-oxoadipate enol-lactone | 4-Methyl-3-oxoadipate enol-lactone hydrolase (MmlL) | This compound |

Linkage to Central Carbon Metabolism and the Krebs Cycle

The metabolic fate of this compound is its conversion into intermediates of central carbon metabolism, thereby linking the degradation of methylaromatic compounds to the Krebs cycle (also known as the citric acid cycle or TCA cycle). wikipedia.org This integration is essential for the complete mineralization of the aromatic substrate and the generation of cellular energy and biosynthetic precursors.

Following its formation, this compound is acted upon by a 4-methyl-3-oxoadipyl-coenzyme A (CoA) transferase, likely encoded by the mmlF and mmlG genes in Pseudomonas reinekei MT1. researchgate.netwikipedia.org This enzyme catalyzes the formation of 4-methyl-3-oxoadipyl-CoA. Subsequently, a thiolase, the product of the mmlC gene, cleaves this intermediate into methylsuccinyl-CoA and acetyl-CoA. researchgate.netwikipedia.org

Acetyl-CoA is a primary entry point into the Krebs cycle, where it condenses with oxaloacetate to form citrate. Methylsuccinyl-CoA can also be further metabolized to enter central metabolic pathways. The accumulation of methylsuccinate in certain mutant strains highlights the importance of subsequent enzymatic steps for funneling these metabolites into the central metabolism. researchgate.netwikipedia.org

Inducer Functions in Microbial Metabolic Gene Clusters

Beyond its role as a metabolic intermediate, this compound also functions as a signaling molecule, specifically as an inducer of gene expression for the enzymatic machinery required for its own catabolism.

Role as an Inducer for the mml Gene Cluster in Pseudomonas reinekei MT1

In Pseudomonas reinekei MT1, this compound has been identified as an inducer of the mml gene cluster. researchgate.netwikipedia.org This gene cluster encodes the enzymes necessary for the degradation of 4-methylmuconolactone, including the enzymes that lead to the formation of this compound itself. researchgate.netwikipedia.org This regulatory mechanism ensures that the catabolic enzymes are synthesized only when their substrate, or a downstream product, is present.

The mml gene cluster in Pseudomonas reinekei MT1 is organized as a single operon, with its expression controlled by two promoters. researchgate.netwikipedia.org The induction by this compound allows for a coordinated expression of the ten genes within this cluster. researchgate.netwikipedia.org

Transcriptional Regulation and Promoter Fusion Assays

The role of this compound as an inducer of the mml gene cluster was elucidated through promoter fusion assays. researchgate.netwikipedia.org In these experiments, the promoter regions of the mml gene cluster were fused to a reporter gene. The expression of the reporter gene, and thus the activity of the promoter, could then be measured in the presence and absence of potential inducer molecules.

These assays demonstrated that the presence of this compound leads to a significant increase in the expression of the reporter gene, confirming its function as an inducer. researchgate.netwikipedia.org This regulatory control is crucial for the efficient and regulated breakdown of methylaromatic compounds in Pseudomonas reinekei MT1.

Delineation from the Canonical 3-Oxoadipate Pathway

The canonical 3-oxoadipate pathway is a crucial catabolic route for the breakdown of aromatic compounds like catechol and protocatechuate to intermediates of the Krebs cycle. nih.govlibretexts.org However, this pathway is generally not equipped to handle methyl-substituted analogs. nih.govnih.gov The presence of a methyl group necessitates a modified pathway with enzymes that exhibit altered substrate specificities. While much of the detailed enzymatic work has been elucidated for 4-methyl-3-oxoadipate, the principles of enzymatic adaptation and pathway modification are analogous for other methylated isomers like this compound.

The introduction of a methyl group on the adipate (B1204190) backbone presents a steric and electronic challenge to the enzymes of the standard 3-oxoadipate pathway. This necessitates specialized enzymes capable of accommodating and processing these substituted substrates. Research on the degradation of methylaromatics in bacteria like Pseudomonas reinekei MT1 has revealed a suite of enzymes, encoded by the mml gene cluster, that are adapted for this purpose. nih.govnih.govresearchgate.net While this research has focused on the metabolism of 4-methylcatechol leading to 4-methyl-3-oxoadipate, it provides a clear model for the enzymatic challenges and adaptations expected for the 2-methyl isomer.

Key enzymes in the modified pathway show a clear preference for methyl-substituted intermediates over their unsubstituted counterparts. For instance, the catechol 1,2-dioxygenase (SalD) and muconate cycloisomerase (SalC) from P. reinekei MT1 are specialized for the transformation of methyl-substituted substrates, ensuring the efficient funneling of methylaromatics into this modified ortho-cleavage pathway. nih.govasm.org

The subsequent steps involve enzymes that act on methyl-substituted lactones and oxoadipates. The activities of these enzymes from the modified pathway on both substituted and unsubstituted substrates highlight the basis of their specificity.

| Enzyme | Canonical Pathway Substrate | Modified Pathway Substrate (Analog for this compound) | Notes on Specificity |

|---|---|---|---|

| 3-Oxoadipate:succinyl-CoA transferase | 3-Oxoadipate | 4-Methyl-3-oxoadipate | The mmlF and mmlG gene products in P. reinekei MT1 are proposed to be a 4-methyl-3-oxoadipyl-CoA transferase. They share sequence identity with canonical 3-oxoadipyl-CoA transferases but are induced by and act on the methyl-substituted analog. nih.gov |

| 3-Oxoadipyl-CoA thiolase | 3-Oxoadipyl-CoA | 4-Methyl-3-oxoadipyl-CoA | The mmlC gene product functions as a thiolase that transforms 4-methyl-3-oxoadipyl-CoA into methylsuccinyl-CoA and acetyl-CoA, indicating specificity for the branched-chain substrate. nih.govnih.gov |

The metabolic route for methyl-substituted oxoadipates runs in parallel to the 3-oxoadipate pathway but with distinct enzymatic steps to handle the methyl group. The degradation of 4-methylcatechol, for example, proceeds through 4-methylmuconolactone and 3-methylmuconolactone to eventually form 4-methyl-3-oxoadipate. nih.govresearchgate.net This contrasts with the direct conversion of muconolactone (B1205914) to 3-oxoadipate-enol-lactone in the canonical pathway. nih.gov

The key diversionary steps for 4-methyl-3-oxoadipate, which serve as an analogy for this compound, are:

Formation: It is formed from a methyl-substituted enol-lactone by a dedicated hydrolase, a function proposed for the MmlL protein in P. reinekei MT1. nih.govresearchgate.net

Activation: The methyl-substituted oxoadipate is activated to its CoA derivative. This is a critical step catalyzed by a specific CoA transferase (likely encoded by mmlF and mmlG), which transfers a CoA moiety from a donor like succinyl-CoA. nih.gov

Thiolytic Cleavage: The resulting methyl-3-oxoadipyl-CoA is then cleaved by a specialized thiolase (MmlC) into two smaller molecules. In the case of 4-methyl-3-oxoadipyl-CoA, the products are methylsuccinyl-CoA and acetyl-CoA. nih.govnih.gov This differs from the canonical pathway where 3-oxoadipyl-CoA is cleaved into succinyl-CoA and acetyl-CoA.

These analogous reactions demonstrate a clear diversion from the main pathway, channeling the carbon from methylaromatics into central metabolism via intermediates like methylsuccinate. nih.gov

Potential Biosynthetic Intermediacy in Engineered Systems

The unique structure of this compound makes it an interesting, albeit challenging, intermediate for synthetic biology and metabolic engineering. Its potential lies in its utility as a precursor for adipate analogs, which are valuable monomers for polymer synthesis.

The de novo biosynthesis of adipic acid and its derivatives is an area of intense research, driven by the need for sustainable alternatives to petrochemical-based production. nih.govchalmers.se Engineered pathways often leverage central metabolites and employ novel enzymatic reactions to construct the desired carbon backbone.

While no established de novo pathway explicitly uses this compound, its structure suggests a potential role in the synthesis of 2-methyladipic acid. Key considerations for engineering such a pathway would include:

Precursor Availability: A pathway would need to be designed to generate this compound from common cellular precursors. This could potentially be achieved by modifying existing pathways, such as the L-lysine degradation pathway which involves 2-oxoadipate, or by creating a novel condensation reaction.

Enzyme Selection and Engineering: A crucial step would be the reduction of the ketone at the C3 position and the subsequent deoxygenation to yield 2-methyladipate. This would require a cascade of enzymes, likely reductases and dehydratases, that can specifically act on the 2-methyl-substituted backbone. The substrate specificity of these enzymes would be paramount.

Metabolic Flux and Competing Pathways: The engineered pathway would need to be optimized to channel carbon flux towards the desired product, minimizing the diversion of intermediates to competing native metabolic pathways. The accumulation of this compound itself could be toxic or trigger unintended regulatory responses.

Analytical Methodologies for 2 Methyl 3 Oxoadipate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and measuring 2-Methyl-3-oxoadipate and its related metabolites from complex biological matrices. High-Performance Liquid Chromatography and Gas Chromatography are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Substrate/Product Quantification

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the quantitative analysis of this compound and its precursors or products in enzymatic assays and metabolic studies. In research on the degradation of aromatic compounds by microorganisms, HPLC has been effectively used to monitor the formation and consumption of pathway intermediates.

For instance, in studies of the modified ortho-cleavage pathway in Alcaligenes eutrophus JMP134, 4-methyl-3-oxoadipate was identified as an intermediate. d-nb.info The concentration of related metabolites like 4-methyl-2-enelactone and 3-methyl-2-enelactone in culture supernatants was determined using HPLC analysis with a reversed-phase C18 column and detection at 210 nm. d-nb.info Similarly, research on Pseudomonas sp. strain B13 employed HPLC to analyze CoA derivatives involved in the degradation of 3-oxoadipate (B1233008), a structurally related compound. researchgate.netnih.govresearchgate.net These analyses often use reversed-phase columns (e.g., Lichrospher SC 100 RP8) with acidic mobile phases, such as a methanol-water gradient containing phosphoric acid, and diode array detectors for simultaneous monitoring at multiple wavelengths. d-nb.infonih.gov

The enzymatic activity of 4-methylmuconolactone (B1244709) methylisomerase (MmlI), which is involved in a pathway leading to 4-methyl-3-oxoadipate, has been measured by following the transformation of 4-methylmuconolactone to 3-methylmuconolactone via HPLC. nih.gov

Table 1: HPLC Conditions for Analysis of Related Metabolites

| Analyte/Context | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 4-methyl-2-enelactone, 3-methyl-2-enelactone | Lichrospher 100 spheric RP8 | 80 ml MeOH and 1 g H₃PO₄ per liter | UV at 210 nm | d-nb.info |

| CoA derivatives (CoA, succinyl-CoA, 3-oxoadipyl-CoA, acetyl-CoA) | Not specified | Not specified | UV at 305 nm (for 3-oxoadipyl-CoA-Mg²⁺ complex) | nih.gov |

| 4-methylsalicylate, 4-methylmuconolactone (4-ML), 3-methylmuconolactone (3-ML) | Lichrospher SC 100 RP8 | Methanol-H₂O with 0.1% H₃PO₄ | Diode array detector (210, 260, 280 nm) | nih.gov |

Gas Chromatography (GC) for Related Metabolite Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile or derivatized metabolites related to this compound. While this compound itself may require derivatization to increase its volatility, GC-MS is invaluable for profiling the broader metabolic context in which it appears.

For example, in the study of tryptophan degradation pathways, which can produce various keto-acids, GC-MS is a common analytical method. nih.govnih.govmdpi.comresearchgate.net These methods often involve a derivatization step, such as silylation, to make the polar metabolites suitable for GC analysis. mdpi.com In research on Pseudomonas sp. strain B13, the decarboxylation product of a related compound, 2-hydroxy-3-oxoadipate (B1261866), was identified by GC-MS after methylation. nih.gov Furthermore, chiral GC analysis has been instrumental in determining the enantiomeric excess of carboligase products, which are structurally similar to this compound, demonstrating its utility in stereochemical analysis. core.ac.uknih.gov

GC-MS based metabolomics has been widely applied to assess metabolic shifts in various biological samples, identifying a range of organic acids that are end products of amino acid, sugar, and lipid metabolism. metbio.netplos.org

Advanced Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and monitoring its formation in real-time. NMR and Mass Spectrometry provide definitive structural information, while Circular Dichroism is key for stereochemical assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic compounds, including this compound. jchps.comnd.edu Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the context of microbial metabolism, ¹H NMR has been used to identify and quantify metabolites accumulating in culture supernatants. Research on Pseudomonas reinekei MT1 identified 4-methyl-3-oxoadipate as a key intermediate. asm.org Analysis of cell-free supernatants from a mutant strain (MT1ΔmmlC) showed the accumulation of a single metabolite whose ¹H NMR spectrum was identical to that previously reported for the dimethylester of 4-methyl-3-oxoadipate. d-nb.infoasm.org Similarly, ¹H-NMR analysis confirmed the structure of 3-methyl-2-enelactone, another intermediate in the degradation pathway of 4-methylcatechol (B155104). d-nb.info NMR is also used to confirm the structures of products from enzymatic reactions, such as those from carboligase activity. core.ac.uknih.gov

Table 2: ¹H-NMR Spectral Data for a Related Intermediate (Methyl Ester of 4-Methyl-3-oxoadipate)

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| -CH₃ | 1.20 | d | 7 | d-nb.info |

| -CH(CH₃)- | 2.84 | m | - | d-nb.info |

| -CO-CH₂- | 3.06 | m | - | d-nb.info |

| -CH₂-COOCH₃ | 2.48 | m | - | d-nb.info |

| -COOCH₃ | 3.62 | s | - | d-nb.info |

| -COOCH₃ | 3.64 | s | - | d-nb.info |

Note: Data corresponds to the dimethyl ester of 4-methyl-3-oxoadipate.

Mass Spectrometry (MS) for Confirmation of Products and Intermediates

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and confirm the identity of compounds like this compound. uni.lu It is frequently coupled with chromatographic methods like GC or HPLC to analyze complex mixtures. rsc.orgembopress.org

In the investigation of the 4-methylcatechol degradation pathway, the structure of 4-methyl-3-oxoadipate was confirmed by analyzing its dimethyl ester derivative via mass spectrometry. d-nb.info The mass spectrum showed a molecular ion (M⁺) at m/z 202, and the fragmentation pattern was characteristic of a dicarboxylic acid ester, confirming the proposed structure. d-nb.info Similarly, MS was used to identify the decarboxylation product of 2-hydroxy-3-oxoadipate in studies of Pseudomonas sp. strain B13. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, further solidifying the identification of unknown metabolites. acs.org

Table 3: Mass Spectrometry Data for Dimethyl Ester of 4-Methyl-3-oxoadipate

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 202 | 2 | M⁺ | d-nb.info |

| 171 | 16 | M⁺ - OCH₃ | d-nb.info |

| 143 | 100 | M⁺ - COOCH₃ | d-nb.info |

| 129 | 42 | M⁺ - CH₂COOCH₃ | d-nb.info |

| 101 | 52 | M⁺ - CH(CH₃)CH₂COOCH₃ | d-nb.info |

| 59 | 98 | COOCH₃⁺ | d-nb.info |

Circular Dichroism (CD) Spectroscopy for Carboligase Products (by inference from related oxoacids)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of optically active compounds. nih.govoup.comresearchgate.net

While direct CD spectroscopic data for this compound is not widely published, its application can be inferred from studies on structurally related α-keto acids and products of carboligase reactions. nih.govcore.ac.uk For example, research on the E1 component of the 2-oxoadipate dehydrogenase complex (E1a) and the 2-oxoglutarate dehydrogenase complex (E1o) has utilized CD spectroscopy to determine the stereochemistry and enantiomeric excess of the chiral α-ketol products formed in carboligase reactions. nih.govresearchgate.netfamiliasga.com The formation of chiral products, such as (R)- or (S)-enantiomers, results in characteristic positive or negative CD signals at specific wavelengths (e.g., near 280 nm), allowing for real-time monitoring of the stereochemical course of a reaction. nih.govresearchgate.netfamiliasga.com Given that this compound possesses a chiral center, CD spectroscopy represents a key methodology for determining its absolute configuration when produced enzymatically.

Enzyme Assay Development and Optimization

The study of this compound and its role in metabolic pathways necessitates robust and optimized enzyme assays. These assays are crucial for determining reaction kinetics, elucidating enzymatic mechanisms, and understanding pathway flux. Methodologies employed range from coupled enzyme systems to direct spectroscopic and radioisotopic techniques.

Spectrophotometric and Fluorometric Approaches for Monitoring Cofactor Changes

Directly monitoring the change in concentration of enzyme cofactors such as NADH, NADPH, and FAD is a fundamental technique in enzymology. These cofactors possess distinct spectrophotometric and fluorometric properties that change upon their oxidation or reduction, providing a direct handle on the progress of many enzymatic reactions.

In the context of this compound metabolism, the oxidative decarboxylation steps are prime candidates for such assays. For example, the activity of dehydrogenase complexes can be assayed by monitoring the production of NADH. The increase in absorbance at 340 nm, corresponding to the formation of NADH, provides a continuous measure of the reaction rate. mdpi.comportlandpress.com The molar absorption coefficient of NADH (6220 M⁻¹cm⁻¹) is used to convert the rate of absorbance change to the rate of reaction. plos.orgportlandpress.com

Fluorometric methods, while often more sensitive than spectrophotometric ones, are also employed. The fluorescence of NADH and NADPH is significantly higher than their oxidized counterparts, allowing for the detection of smaller changes in concentration.

The choice between spectrophotometry and fluorometry depends on factors such as the required sensitivity, the presence of interfering substances that absorb or fluoresce at the measurement wavelengths, and the instrumentation available. For both methods, it is crucial to establish a linear relationship between the signal and the concentration of the cofactor of interest under the specific assay conditions.

The table below outlines key parameters for spectrophotometric monitoring of cofactor changes.

| Cofactor | Monitored Change | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Application Example |

| NADH/NAD⁺ | Oxidation (decrease in NADH) | 340 | 6220 | Coupled assays with LDH or malate (B86768) dehydrogenase plos.org |

| NADH/NAD⁺ | Reduction (increase in NADH) | 340 | 6220 | Dehydrogenase activity assays mdpi.comportlandpress.com |

Radioisotopic Labeling for Pathway Tracing

Radioisotopic labeling is an indispensable tool for elucidating metabolic pathways and understanding the flow of atoms through complex biochemical networks. By introducing molecules containing radioactive isotopes (e.g., ¹⁴C, ³H) or stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system, researchers can trace the fate of these labels and identify the intermediates and final products of a pathway. asm.orgplos.org

In the study of this compound metabolism, isotopic labeling can confirm reaction mechanisms and identify connections to central metabolism. For instance, growing microorganisms on a ¹³C-labeled substrate and subsequently analyzing the isotopic distribution in cellular metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can reveal the metabolic fate of the substrate. asm.orgnih.gov This technique, known as metabolic flux analysis, provides quantitative insights into the rates of different pathways. nih.gov

For example, ¹³C labeling experiments have been used to investigate the degradation of L-lysine, which can proceed through pathways involving α-ketoadipate, a compound structurally related to this compound. plos.org By analyzing the mass isotopomer distribution in intermediates of the tricarboxylic acid (TCA) cycle and other central metabolites, researchers can determine the entry points and contributions of the degradation pathway to central carbon metabolism. plos.org

Another application is the use of radioactively labeled substrates in enzyme assays. This is particularly useful for reactions where no convenient spectrophotometric or fluorometric signal is available. The reaction is allowed to proceed for a set time, after which the products are separated from the substrates (e.g., by HPLC or thin-layer chromatography) and the radioactivity in the product fraction is quantified. This allows for the determination of reaction rates and kinetic parameters.

The use of deuterated water (D₂O) in conjunction with ¹H NMR spectroscopy is another powerful technique for studying enzyme mechanisms, such as proton exchange reactions. plos.org This method has been used to probe the half-reaction of aldolases by monitoring the exchange of pyruvate (B1213749) methyl protons with the solvent. plos.org

The table below summarizes different isotopic labeling approaches and their applications in metabolic research.

| Isotope | Labeling Strategy | Analytical Technique | Information Gained | Reference |

| ¹³C | Labeled substrate feeding | GC-MS, HPLC-MS, NMR | Pathway elucidation, metabolic flux analysis | asm.orgplos.orgnih.gov |

| ¹⁴C | Labeled substrate feeding | Scintillation counting, autoradiography | Pathway tracing, enzyme activity | asm.org |

| ²H (Deuterium) | Solvent exchange | ¹H NMR | Enzyme mechanism, proton exchange rates | plos.org |

Theoretical and Computational Studies on 2 Methyl 3 Oxoadipate Systems

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation

To gain a deeper understanding of the chemical transformations catalyzed by enzymes, researchers often turn to hybrid quantum mechanical/molecular mechanical (QM/MM) methods. wur.nlbioexcel.eu These approaches treat the chemically active region of the enzyme-substrate complex (e.g., the substrate and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. wur.nl This allows for the detailed study of bond-breaking and bond-forming events that constitute the enzymatic reaction mechanism.

QM/MM studies have been instrumental in elucidating the mechanisms of various enzymes, including those involved in the degradation of aromatic compounds, which can lead to the formation of intermediates like 3-oxoadipate (B1233008). wur.nl For example, QM/MM calculations can map the entire reaction pathway, identifying transition states and unstable intermediates that are difficult to observe experimentally. wur.nl The energy barriers calculated from these pathways can then be correlated with experimentally determined reaction rates, providing a powerful validation of the proposed mechanism. wur.nlbioexcel.eu

In the context of enzymes related to 2-methyl-3-oxoadipate metabolism, QM/MM approaches could be used to investigate the decarboxylation and subsequent steps catalyzed by the 2-oxoadipate dehydrogenase complex. researchgate.net Such studies would involve modeling the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor and the substrate within the enzyme's active site to understand the electronic rearrangements that occur during catalysis. researchgate.net

While direct QM/MM studies specifically on this compound are not extensively reported in the provided search results, the principles and applications of this method to similar systems are well-established. wur.nlbioexcel.euacs.org For instance, QM/MM has been used to study the reaction mechanism of enzymes like p-hydroxybenzoate hydroxylase, providing detailed insights into aromatic hydroxylation. wur.nl These studies demonstrate the potential of QM/MM to unravel the intricate chemical steps involved in the metabolism of this compound and related compounds.

Prediction of Reactivity and Stability through Electronic Structure Calculations (e.g., DFT, FMOs)

Electronic structure calculations, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, are fundamental computational chemistry tools used to predict the intrinsic reactivity and stability of molecules like this compound. acs.org

DFT calculations can provide accurate information about the geometry, electronic properties, and vibrational frequencies of a molecule. acs.org This information is crucial for understanding its stability and how it might interact with other molecules. For example, DFT can be used to calculate the energies of different conformations of this compound to determine the most stable structure. It can also be used to model reaction pathways, such as the decarboxylation or oxidation of the molecule, providing insights into the activation energies and thermodynamics of these processes. acs.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are key determinants of a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). By analyzing the FMOs of this compound, one can predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack, providing valuable information for understanding its role in biochemical reactions.

While specific DFT or FMO studies on this compound are not detailed in the provided results, the application of these methods to related compounds is common. For instance, DFT has been used to study the reaction mechanisms of enzymes that catalyze reactions on similar keto-acid substrates. acs.org These studies often involve calculating the electronic structure of reaction intermediates and transition states to understand the catalytic mechanism at a fundamental level. acs.org

Metabolomic and Transcriptomic Data Integration for Pathway Reconstruction and Gene Function Prediction

Integrating metabolomic and transcriptomic data is a powerful systems biology approach for reconstructing metabolic pathways and predicting the function of uncharacterized genes. d-nb.infoportlandpress.com Metabolomics provides a snapshot of the small molecules (metabolites) present in a cell or organism under specific conditions, while transcriptomics measures the expression levels of all genes (mRNAs). portlandpress.comethz.ch By combining these two layers of information, researchers can correlate changes in gene expression with changes in metabolite concentrations, thereby inferring the functions of genes and the structure of metabolic networks. ethz.ch

This integrated approach is highly relevant to the study of pathways involving this compound. For example, in the context of aromatic compound degradation by microorganisms, identifying the genes and enzymes responsible for each step of the pathway is a major goal. asm.org In Pseudomonas reinekei MT1, a modified 3-oxoadipate pathway is used for the biodegradation of methylaromatics. asm.org Transcriptional analysis revealed that the genes involved in this pathway are organized in an operon, and promoter fusion assays identified 4-methyl-3-oxoadipate as an inducer of gene expression. asm.org This demonstrates how transcriptomics can pinpoint the regulatory mechanisms governing a metabolic pathway.

Furthermore, metabolomic analysis can identify the intermediates and products of a pathway, providing direct evidence for the proposed reaction sequence. plos.org For instance, in studies of the oleaginous fungus Rhodosporidium toruloides, metabolomics data was used to identify intermediates in the utilization of various carbon sources, helping to validate proposed metabolic pathways. nih.gov In the context of this compound, metabolomic profiling could be used to detect its presence and the presence of related metabolites in organisms grown on specific substrates, while transcriptomic analysis could identify the genes that are upregulated under these conditions. mdpi.com The correlation between the metabolite profile and the gene expression profile can then be used to assign functions to previously unannotated genes. mdpi.com

Table 2: Examples of Metabolomic and Transcriptomic Data Integration in Pathway Analysis

| Organism | Study Focus | Key Findings |

| Pseudomonas reinekei MT1 | Biodegradation of methylaromatics | Identified a gene cluster (mml operon) for the modified 3-oxoadipate pathway and showed its induction by 4-methyl-3-oxoadipate. asm.org |

| Rhodosporidium toruloides | Lignocellulosic carbon utilization | Used multi-omics data to reconstruct and analyze metabolic networks, identifying enzymes and intermediates in pathways like the 3-oxoadipate pathway. nih.gov |

| Human Cancer Cell Lines (NCI-60) | TR-metabolite associations | Integrated metabolomics and transcriptomics to create a genome-scale map of associations between transcriptional regulators and metabolic pathways. ethz.ch |

Future Research Directions and Academic Applications

Exploration of Unidentified Enzymes and Novel Metabolic Routes

The traditional 3-oxoadipate (B1233008) pathway is well-established for the degradation of aromatic compounds like catechol and protocatechuate. nih.govresearchgate.net However, this pathway is not suitable for the breakdown of methylaromatics. nih.gov The degradation of methyl-substituted aromatics often leads to the formation of dead-end metabolites, such as 4-methylmuconolactone (B1244709) (4-ML), when processed through the conventional ortho-cleavage pathway. nih.govasm.org

While some microorganisms have evolved modified pathways to mineralize these compounds, many of the enzymes and metabolic routes remain uncharacterized. nih.gov For instance, in Pseudomonas reinekei MT1, a modified 3-oxoadipate pathway has been identified for the degradation of 4-ML, involving a series of enzymes encoded by the mml gene cluster. nih.govasm.org This includes a novel 4-methylmuconolactone methylisomerase (MmlI) and a 4-methyl-3-oxoadipate enol-lactone hydrolase. nih.govasm.org

Future research will likely focus on:

Identifying and characterizing novel enzymes : This includes enzymes analogous to those in the 3-oxoadipate pathway but with specificities for methylated substrates, such as 4-methyl-3-oxoadipyl-CoA transferase and thiolase. nih.govasm.org

Discovering alternative metabolic pathways : It is plausible that other, as-yet-undiscovered, metabolic strategies for the degradation of 2-methyl-3-oxoadipate and related compounds exist in diverse microbial populations. nih.govscispace.com

Investigating the metabolism of other methylaromatics : Understanding how various methyl-substituted aromatic compounds are channeled into central metabolism will provide a more complete picture of these novel degradative systems.

Engineering of Microbial Strains for Enhanced Biotransformation or Production

Metabolic engineering holds immense promise for harnessing the metabolic potential of microorganisms for biotechnological applications. This includes the production of valuable chemicals and the bioremediation of environmental pollutants.

Recent Research Findings:

| Engineered Microorganism | Target Product/Application | Key Engineering Strategies | Reported Titer/Yield |

|---|---|---|---|

| Corynebacterium glutamicum | 2-Oxoadipate (adipate precursor) | Introduction of genes for homocitrate synthase and optimization of cultivation conditions. uni-duesseldorf.de | Up to 27.1 mM (4.3 g/L) uni-duesseldorf.de |

| Escherichia coli | Adipic acid | Expression of a multi-enzyme pathway including 2-oxoadipate reductase. google.comgoogle.com | Not specified |

| Pseudomonas putida | 2-Pentanone | Utilization of a 3-oxoadipate CoA-succinyl transferase in a reverse β-oxidation pathway. oup.com | 0.24 g/L oup.com |

Future research in this area will likely involve:

Pathway optimization : Fine-tuning the expression of key enzymes and eliminating competing metabolic pathways to enhance the flux towards desired products like adipic acid. mdpi.comresearchgate.net

Expanding substrate range : Engineering microbes to utilize a wider range of lignin-derived aromatic compounds as feedstock for bioproduction. scispace.com

Improving enzyme efficiency : Directed evolution and protein engineering can be used to enhance the catalytic activity and substrate specificity of enzymes in the pathway, such as 2-oxoadipate dehydrogenase. acs.org

Developing novel production routes : Creating synthetic pathways for the production of various valuable chemicals from 2-oxoadipate and other intermediates. biorxiv.orgnih.gov

Elucidation of Regulatory Networks Governing this compound Metabolism

In many bacteria, the genes for aromatic degradation pathways are organized into operons, which are controlled by transcriptional regulators. nih.govasm.org For example, in Pseudomonas reinekei MT1, the mml operon, responsible for 4-methylmuconolactone metabolism, is induced by 4-methyl-3-oxoadipate. nih.govasm.org

Future research directions include:

Identifying specific transcriptional regulators : Characterizing the proteins that directly sense this compound or other pathway intermediates and control the expression of the relevant catabolic genes.

Mapping regulatory hierarchies : Delineating the interplay between specific and global regulatory systems to create a comprehensive model of gene regulation. asm.org

Application of Systems Biology and Synthetic Biology Approaches to Aromatic Degradation Pathways

Systems biology and synthetic biology offer powerful tools to understand and engineer complex biological processes like the degradation of aromatic compounds. nih.govresearchgate.net

Systems biology approaches, which integrate "omic" data (genomics, transcriptomics, proteomics, and metabolomics), provide a holistic view of the cellular response to aromatic compounds. researchgate.netresearchgate.net This can reveal intricate metabolic and regulatory networks that would be missed by studying individual components in isolation. scispace.comnih.gov For example, systems biology can help to understand how the degradation of aromatic compounds is integrated with central metabolism and cellular stress responses. researchgate.net

Synthetic biology enables the rational design and construction of novel metabolic pathways and regulatory circuits. nih.gov This can be used to:

Create novel bioremediation agents : By assembling new pathways for the degradation of recalcitrant pollutants. scispace.comnih.gov

Develop microbial cell factories : For the production of valuable chemicals from renewable aromatic feedstocks. researchgate.netjmicrobiol.or.kr

Construct biosensors : That can detect the presence of specific aromatic compounds in the environment. researchgate.net

Development of Advanced Analytical Techniques for In Situ Metabolite Profiling

A major challenge in studying metabolic pathways is the ability to measure the concentrations of intermediates directly within living cells (in situ). Recent advances in analytical techniques are beginning to address this challenge.

Metabolomics , the large-scale study of small molecules within cells, is a powerful tool for identifying novel enzyme functions and metabolic pathways. nih.gov Advanced mass spectrometry (MS) techniques, often coupled with separation methods like liquid chromatography (LC-MS), allow for the simultaneous detection of hundreds of metabolites. nih.govresearchgate.net

Future developments in this area will likely focus on:

Improving sensitivity and resolution : To detect low-abundance metabolites and distinguish between structurally similar isomers.

Enhancing spatial resolution : To measure metabolite concentrations in different subcellular compartments.

Developing real-time monitoring techniques : To observe dynamic changes in metabolite levels in response to environmental stimuli.

Stable isotope tracing : Coupling techniques like induced electrospray mass spectrometry with stable isotope labeling (e.g., ¹³C or ¹⁵N) can significantly improve the confidence in metabolite identification within living cells. researchgate.net

These advanced analytical methods will be crucial for validating the function of newly discovered enzymes and for providing the detailed data needed to build and refine computational models of metabolic networks. nih.govmdpi.com

Q & A

Basic: What are the established synthetic routes for 2-Methyl-3-oxoadipate, and how can purity be optimized?

Methodological Answer:

this compound can be synthesized via condensation reactions involving methyl-substituted precursors. A common approach involves:

- Step 1 : Reacting acetoacetic acid derivatives with formaldehyde under controlled pH (e.g., Ho, 1979, using branched-chain sugar synthesis protocols) to introduce the methyl and oxo groups .

- Step 2 : Purification via recrystallization or column chromatography to isolate the compound. Purity (>95%) is confirmed using HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) .

- Critical Parameters : Temperature (20–25°C), solvent polarity (ethanol/water mixtures), and inert atmosphere to prevent oxidation .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use NMR (¹H and ¹³C) to identify methyl (δ 1.2–1.5 ppm) and carbonyl (δ 170–210 ppm) groups. Compare spectra with PubChem data for analogous compounds (e.g., 2-Methylacetoacetic acid) .

- Quantification : LC-MS (negative ion mode) for sensitivity at low concentrations (detection limit: 0.1 µg/mL). Calibrate with certified reference standards .

- Purity Assessment : Titration with NaOH (0.1 M) to determine carboxylic acid content, validated against theoretical molecular weight (174.11 g/mol) .

Advanced: How does this compound participate in metabolic pathways, and what experimental models validate its role?

Methodological Answer:

this compound is hypothesized to intersect with lysine degradation pathways , analogous to 2-Hydroxy-3-oxoadipate . Key steps for validation:

- Isotope Tracing : Feed ¹³C-labeled lysine to cell cultures (e.g., E. coli), then analyze metabolites via GC-MS to track incorporation into this compound .

- Enzyme Knockdown : Use CRISPR/Cas9 to silence candidate enzymes (e.g., aminotransferases) and measure metabolite accumulation via untargeted metabolomics .

- Data Interpretation : Compare with KEGG pathway maps and adjust for species-specific enzyme activity .

Advanced: How should researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

Discrepancies in stability studies often arise from:

- Storage Conditions : Moisture sensitivity (e.g., degradation >10% after 48 hours at 60% humidity). Standardize storage at -20°C in desiccated vials .

- Analytical Variability : Compare HPLC vs. enzymatic assays (e.g., lactate dehydrogenase coupling) to distinguish degradation products from intact compound .

- Replicate Design : Perform triplicate experiments under controlled humidity (20–40%) and temperature (4–25°C) to identify critical degradation thresholds .

Advanced: What experimental strategies can elucidate enzyme interactions with this compound?

Methodological Answer:

- Kinetic Assays : Measure Km and Vmax using purified enzymes (e.g., dehydrogenases) with spectrophotometric NADH/NAD⁺ monitoring (340 nm). Include controls with structurally similar substrates (e.g., 3-Methyl-2-oxobutanoic acid) .

- Inhibitor Screening : Test competitive inhibition using synthetic analogs (e.g., methyl ester derivatives) and analyze IC₅₀ via dose-response curves .

- Structural Studies : Perform X-ray crystallography of enzyme-ligand complexes to identify binding residues. Use docking simulations (AutoDock Vina) to validate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.